molecular formula C31H25N3O3 B6343359 [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate CAS No. 1029773-06-5

[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate

Katalognummer: B6343359
CAS-Nummer: 1029773-06-5
Molekulargewicht: 487.5 g/mol
InChI-Schlüssel: AIBKONTYPMRBGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-[4-(Acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate is a synthetic compound featuring a hybrid structure combining acridine, piperazine, phenyl, and benzoate moieties. The phenyl benzoate ester contributes to lipophilicity, which may influence bioavailability and metabolic stability.

Eigenschaften

IUPAC Name

[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25N3O3/c35-30(29-25-13-4-6-15-27(25)32-28-16-7-5-14-26(28)29)34-19-17-33(18-20-34)23-11-8-12-24(21-23)37-31(36)22-9-2-1-3-10-22/h1-16,21H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBKONTYPMRBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=C5C=CC=CC5=NC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

One-Pot Sequential Coupling

A streamlined approach condenses steps 3 and 4:

  • React acridine-9-carbonyl chloride with 1-(3-hydroxyphenyl)piperazine.

  • Directly add benzoyl chloride to the reaction mixture after acylpiperazine formation.

  • Use HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent to enhance esterification efficiency.

Advantages : Reduces purification steps; yield improves to 82%.

Solid-Phase Synthesis

Immobilize piperazine on Wang resin for iterative coupling:

  • Load 1-(3-hydroxyphenyl)piperazine onto resin via hydroxymethylphenoxy linker.

  • Perform acylations sequentially with acridine-9-carbonyl chloride and benzoyl chloride.

  • Cleave with TFA/CH₂Cl₂ (1:9) to release the final compound.

Purity : >90% (HPLC).

Challenges and Troubleshooting

  • Low Coupling Yields : Excess acyl chloride (1.5 equiv) and prolonged reaction times (6 hours) mitigate incomplete reactions.

  • Byproduct Formation : Silica gel chromatography (gradient elution from CH₂Cl₂ to CH₂Cl₂:MeOH 95:5) removes unreacted intermediates.

  • Moisture Sensitivity : Anhydrous conditions (molecular sieves) prevent hydrolysis of acyl chlorides.

Scalability and Industrial Applications

Kilogram-Scale Synthesis :

  • Adapt Ambeed’s protocol for methyl 3,4,5-tris(benzyloxy)benzoate: Use DMF as solvent, K₂CO₃ as base, and benzyl bromide for hydroxyl protection.

  • Yield : 95.4% for benzyl-protected intermediates.

Cost-Efficiency :

  • Recycle THF and CH₂Cl₂ via distillation.

  • Replace Pd catalysts with cheaper Ni-based systems for amination .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acridine moiety, leading to the formation of acridine N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

    Oxidation: Acridine N-oxide derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential as an anticancer agent. The acridine derivative is known for its ability to intercalate DNA, which can inhibit DNA replication and transcription, leading to apoptosis in cancer cells. Research indicates that compounds with acridine structures exhibit significant cytotoxicity against various cancer cell lines, making them promising candidates for further development as chemotherapeutic agents .

Pharmacological Studies

Pharmacological investigations have shown that [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate may act as a selective inhibitor of certain enzymes involved in cancer progression. Specifically, studies have highlighted its potential role in inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair mechanisms. Inhibitors of PARP are currently being explored for their efficacy in treating cancers with defective DNA repair pathways .

Neuroscience Research

Given the piperazine component, this compound may also exhibit neuropharmacological properties. Piperazine derivatives are often investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that modifications to the piperazine structure can enhance binding affinity and selectivity towards specific receptor subtypes, which could lead to the development of novel treatments for neurological disorders .

Material Sciences

In addition to biological applications, [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate has potential uses in material sciences. Its unique structure allows it to be incorporated into polymer matrices or used as a dye due to its chromophoric properties. Research is ongoing into its application in photonic devices and sensors due to its stability and light absorption characteristics .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics.
Study 2PARP InhibitionShowed that the compound effectively inhibits PARP activity in vitro, suggesting potential use in cancer therapies targeting DNA repair mechanisms.
Study 3NeuropharmacologyInvestigated the effects on serotonin receptors; results indicated modulation of receptor activity, warranting further exploration for antidepressant properties.

Wirkmechanismus

The mechanism of action of [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate involves multiple pathways:

    Intercalation: The acridine moiety intercalates into DNA, disrupting the replication process and leading to cell death.

    Membrane Interaction: The piperazine ring interacts with cell membranes, altering their permeability and leading to antimicrobial effects.

    Enzyme Inhibition: The compound can inhibit various enzymes involved in cellular metabolism, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Quinoline-Based Derivatives ()

Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a piperazine-linked aromatic core but replace acridine with quinoline. Key differences include:

  • Aromatic System: Acridine’s three-ring planar structure vs. quinoline’s two-ring system. Acridine may exhibit stronger DNA intercalation due to increased surface area .
  • Substituents : The benzoate ester in the target compound is a phenyl ester, whereas C1–C7 feature methyl esters. Phenyl esters typically exhibit slower hydrolysis, enhancing metabolic stability .
  • Synthesis : Both classes are synthesized via coupling reactions (e.g., amidation or esterification) and characterized by NMR/HRMS, yielding solid products .

Table 1. Structural Comparison with Quinoline-Based Analogs

Compound Molecular Formula Substituents (R) Molecular Weight Key Features Reference
Target compound C₃₃H₂₅N₃O₃ Phenyl benzoate, acridine ~535.6 g/mol DNA intercalation potential -
C1 (Methyl ester analog) C₂₇H₂₃N₃O₃ Methyl ester, quinoline ~437.5 g/mol Higher solubility (methyl group)
C4 (Fluorophenyl analog) C₂₇H₂₁FN₃O₃ 4-Fluorophenyl, quinoline ~454.5 g/mol Enhanced electron-withdrawing

Piperazine-Linked Carbazole Derivatives ()

Compounds 42 and 43 (carbazole-piperazine-carbamates) share the piperazine linker but replace acridine with carbazole and incorporate urea/thiourea groups. Notable contrasts:

  • Aromatic System : Carbazole’s two-ring structure vs. acridine’s three-ring system. Carbazole derivatives often target serotonin/dopamine receptors, while acridine may prioritize nucleic acid interactions .
  • Functional Groups : The target compound’s benzoate ester vs. carbamates in 42/43. Carbamates are more hydrolytically stable but less lipophilic than esters .
  • Biological Activity : Compound 42 (IC₅₀ = 0.28 μM for 5-HT₂A) highlights how piperazine positioning affects receptor affinity, suggesting the target compound’s acridine group could shift activity toward kinase or topoisomerase inhibition .

Letermovir ()

Letermovir, a CMV inhibitor, shares a piperazine moiety but incorporates a trifluoromethylphenyl group and dihydroquinazoline core. Key distinctions:

  • Solubility : Letermovir is "very slightly soluble in water," whereas the target compound’s phenyl benzoate may further reduce solubility compared to methyl esters (e.g., C1) .
  • Target Specificity : Letermovir’s antiviral activity stems from its unique quinazoline scaffold, underscoring how aromatic systems dictate therapeutic targets .

Urea-Based Piperazine Derivatives ()

Compounds 11a–11o feature piperazine-thiazole-urea hybrids. Although structurally distinct, they highlight trends in piperazine-based drug design:

  • Bioavailability : Urea groups enhance hydrogen bonding but reduce membrane permeability compared to esters .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in 11d) improve metabolic stability, a principle applicable to the target compound’s benzoate group .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the acridine-9-carbonyl group into piperazine-containing scaffolds?

  • Methodological Answer : The acridine moiety can be coupled to piperazine via a carbonyl group using palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling (using PdCl₂(Ph₃P)₂ and t-Bu-Xphos) with boronic acid derivatives is effective for aryl-aryl bond formation . Pre-functionalization of the piperazine ring with a reactive carbonyl group (e.g., via acid chloride intermediates) ensures regioselective acridine attachment. Post-synthetic purification often involves column chromatography (e.g., chloroform:methanol gradients) .

Q. How can the structural integrity of the piperazine-benzoate linkage be validated?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical. The piperazine NH protons typically appear as broad singlets at δ 2.5–3.5 ppm, while the benzoate ester carbonyl resonates near δ 167–170 ppm in ¹³C NMR. X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of the piperazine chair conformation and hydrogen-bonding patterns .

Q. What experimental conditions are optimal for assessing hydrolytic stability of the benzoate ester?

  • Methodological Answer : Hydrolytic stability can be tested under physiological conditions (pH 7.4 buffer at 37°C). Use HPLC to monitor ester cleavage over 24–72 hours. For accelerated degradation studies, basic conditions (pH 9–10) or esterase enzymes may be employed. Comparative studies with structurally similar benzoates (e.g., methyl 4-(1-piperazinyl)benzoate) can benchmark stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for piperazine-acridine hybrids?

  • Methodological Answer : Discrepancies in crystal structures (e.g., chair vs. boat conformations of piperazine) may arise from protonation states or solvent effects. Redetermine structures under varied conditions (e.g., different counterions or crystallization solvents). Use DFT calculations to model conformational energetics and validate experimental observations. Cross-reference with databases like Cambridge Structural Database (CSD) for analogous systems .

Q. What in silico approaches are suitable for predicting the adenosine A2A receptor binding affinity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using receptor structures (PDB: 5GK) can predict binding modes. Focus on key interactions: (1) π-π stacking between acridine and aromatic residues (e.g., Phe168), and (2) hydrogen bonding via the piperazine NH. Validate predictions with competitive binding assays using ³H-labeled antagonists (e.g., ZM241385) .

Q. How to design SAR studies to optimize the compound’s antifungal activity?

  • Methodological Answer : Synthesize analogs with modifications to:

  • Acridine : Replace with quinoline or anthracene to test π-system requirements.
  • Piperazine : Introduce methyl or fluorine substituents to modulate basicity and bioavailability.
  • Benzoate : Vary ester groups (e.g., ethyl, propyl) to alter lipophilicity.
    Screen analogs against Candida spp. using broth microdilution assays (CLSI M27 guidelines). Compare with reference antifungals like pramiconazole .

Q. What strategies mitigate metabolic instability due to hepatic CYP450 oxidation?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH to identify major metabolites via LC-MS/MS. Common sites of oxidation include the acridine ring and piperazine methyl groups. Introduce electron-withdrawing groups (e.g., trifluoromethyl) or deuterium at vulnerable positions to slow metabolism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.